molecular formula C22H20ClFN2O4 B2685116 N-(2-chlorobenzyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946255-03-4

N-(2-chlorobenzyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2685116
CAS No.: 946255-03-4
M. Wt: 430.86
InChI Key: MRIPWPVXSLYTLS-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H20ClFN2O4 and its molecular weight is 430.86. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Research into benzothiazolinone acetamide analogs, including compounds with structural similarities to the specified chemical, has been conducted to understand their spectroscopic and quantum mechanical properties. These compounds have been found to possess good light-harvesting efficiency (LHE) and free energy of electron injection, making them potential candidates for use in dye-sensitized solar cells (DSSCs). The non-linear optical (NLO) activity of these compounds suggests applications in photovoltaic efficiency modeling and light-sensitive technologies (Mary et al., 2020).

Molecular Docking and Ligand-Protein Interactions

The aforementioned research also involves molecular docking studies to explore the binding interactions of these compounds with specific proteins, such as Cyclooxygenase 1 (COX1). This indicates potential applications in drug discovery, where understanding how molecules interact with biological targets is crucial for developing new therapeutics (Mary et al., 2020).

Supramolecular Architectures and Hydrogen Bonding

Studies on pyridine-based hydrazone derivatives, which share some structural features with the target molecule, have shown significant insights into their supramolecular architectures and hydrogen bonding capabilities. Such compounds exhibit remarkable nonlinear optical properties and contribute to materials science, particularly in the design and development of new materials with specific optical and electronic functions (Khalid et al., 2021).

Potential Antiallergic Agents

The synthesis and study of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have revealed compounds with significant antiallergic activity. By varying the alkanoic chain length and indole substituents, researchers have identified compounds with potent efficacy against histamine release, suggesting potential applications in developing new antiallergic medications (Menciu et al., 1999).

Anti-Inflammatory Activity

Compounds structurally related to the specified chemical have been synthesized and tested for anti-inflammatory activity. This research suggests potential applications in creating new anti-inflammatory drugs, with several synthesized derivatives showing significant activity in this regard (Sunder & Maleraju, 2013).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2O4/c23-19-4-2-1-3-16(19)10-25-22(29)12-26-11-21(20(28)9-18(26)13-27)30-14-15-5-7-17(24)8-6-15/h1-9,11,27H,10,12-14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIPWPVXSLYTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.